

6-Bromoquinoline-3-carbaldehyde basic properties

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Compound of Interest

Compound Name: **6-Bromoquinoline-3-carbaldehyde**

Cat. No.: **B1373163**

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An In-depth Technical Guide to **6-Bromoquinoline-3-carbaldehyde**: Properties, Synthesis, and Applications

Executive Summary

6-Bromoquinoline-3-carbaldehyde (CAS No. 1196155-68-6) is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a quinoline core, a reactive aldehyde group, and a versatile bromine atom, makes it a pivotal building block for the synthesis of complex molecular architectures. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, lending immediate value to its derivatives for drug discovery programs.^[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, chemical reactivity, and applications of **6-Bromoquinoline-3-carbaldehyde**, grounded in established chemical principles and supported by detailed experimental protocols.

Physicochemical and Structural Properties

6-Bromoquinoline-3-carbaldehyde is a polyfunctional molecule whose properties are dictated by the interplay of its quinoline ring system, electrophilic aldehyde, and the bromo-substituent on the benzene moiety.^[1] At room temperature, it is typically a light yellow to greenish-yellow solid.^[2]

Data Summary

A consolidated summary of the key physicochemical properties for **6-Bromoquinoline-3-carbaldehyde** is presented below. It is important to note that while some properties are computationally predicted, specific experimental data such as melting point and solubility are not widely reported in publicly accessible literature.

Property	Value	Source(s)
CAS Number	1196155-68-6	[1]
Molecular Formula	C ₁₀ H ₆ BrNO	[3]
Molecular Weight	236.06 g/mol	[3]
IUPAC Name	6-bromoquinoline-3-carbaldehyde	[1]
Appearance	Light yellow to green yellow solid	[2]
Storage Conditions	2-8°C, Inert atmosphere	[2] [4]
Solubility	Expected to be soluble in polar aprotic solvents like DCM, THF, and DMF.	Inferred [5] [6]
Melting Point	Data not available in reviewed literature.	-
Boiling Point	Not applicable (solid).	-
XLogP3 (Computed)	2.3	Inferred [1]
Topological Polar Surface Area	30.0 Å ²	Inferred [1]

Spectroscopic Characterization (Predicted)

While experimental spectra for **6-Bromoquinoline-3-carbaldehyde** are not readily available, its spectral characteristics can be reliably predicted based on analysis of its precursors and analogous structures.

- ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be complex in the aromatic region (δ 7.5-9.5 ppm). Key diagnostic signals would include:

- A singlet for the aldehyde proton (-CHO) downfield, typically between δ 10.0 and 11.0 ppm.[7]
- Two sharp singlets or narrow doublets at the most downfield region of the aromatic signals, corresponding to H-2 and H-4 of the quinoline ring.[8][9]
- The protons on the brominated benzene ring (H-5, H-7, H-8) will appear as a distinct set of doublets and a doublet of doublets, shifted according to the electronic effects of the bromine atom.[10]

- ^{13}C NMR (100 MHz, CDCl_3):
 - The aldehyde carbonyl carbon is the most deshielded, expected around δ 190-195 ppm.
 - The spectrum will show 10 distinct aromatic carbon signals, with chemical shifts influenced by the nitrogen atom, the bromine atom, and the aldehyde group.
- FTIR (KBr Pellet):
 - A strong, sharp carbonyl ($\text{C}=\text{O}$) stretching band from the aldehyde group is expected around 1690-1710 cm^{-1} .[7]
 - Characteristic C-H stretching bands for the aldehyde proton may appear as a pair of peaks around 2700-2900 cm^{-1} .[7]
 - Aromatic C=C and C=N stretching vibrations will be present in the 1450-1600 cm^{-1} region. [7]
- Mass Spectrometry (EI):
 - The mass spectrum will show a characteristic pair of molecular ion peaks (M^+ and $\text{M}+2$) of nearly equal intensity at m/z 235 and 237, which is the isotopic signature of a single bromine atom.

Synthesis and Purification

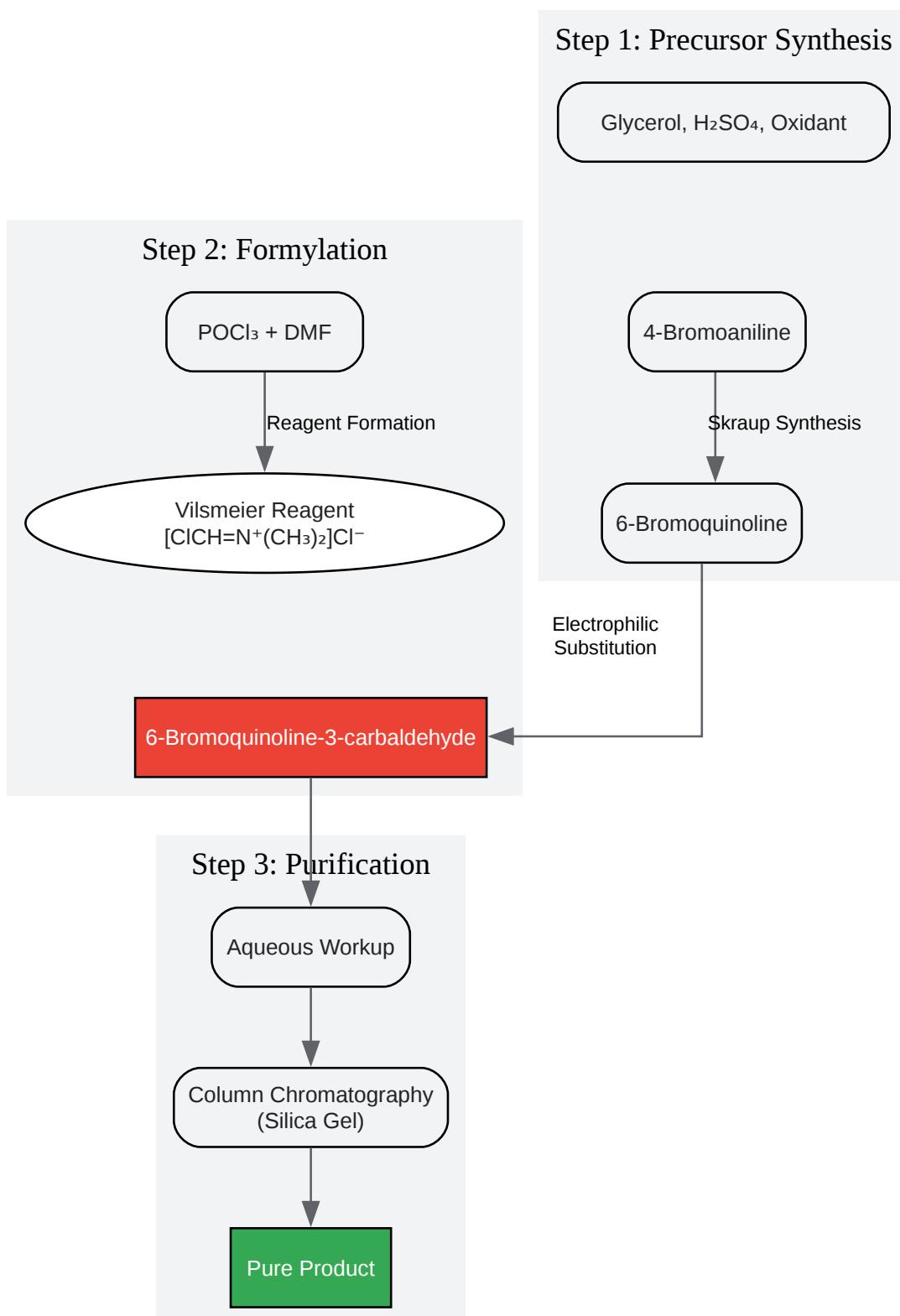
The most direct and industrially relevant synthesis of **6-Bromoquinoline-3-carbaldehyde** involves a two-step sequence: the Skraup synthesis or equivalent method to form the 6-

bromoquinoline precursor, followed by a regioselective formylation.

Core Synthetic Strategy: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, generated *in situ* from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl_3).^[11] The quinoline ring system is sufficiently electron-rich to undergo this electrophilic substitution, with formylation occurring preferentially at the C-3 position.

The causality for this regioselectivity lies in the electronic nature of the quinoline ring. The nitrogen atom deactivates the pyridinic ring towards electrophilic attack, directing the substitution to the benzenoid ring. However, among the available positions, the C-3 position is activated for electrophilic attack in a manner analogous to indole chemistry.

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Caption: Synthetic workflow for **6-Bromoquinoline-3-carbaldehyde**.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of quinolines and related heterocycles.[12] It is designed as a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC).

Materials:

- 6-Bromoquinoline (1.0 eq)
- Phosphorus oxychloride (POCl_3) (3.0-4.0 eq)
- N,N-Dimethylformamide (DMF) (Solvent and Reagent)
- Dichloromethane (DCM) (Optional co-solvent)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Crushed ice
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for chromatography
- Ethyl acetate and Hexanes (Eluent)

Procedure:

- Reagent Preparation (0 °C): In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 volumes relative to 6-bromoquinoline). Cool the flask to 0 °C in an ice-water bath.
- Vilsmeier Reagent Formation: Add POCl_3 (3.0 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for an additional 30 minutes after addition is complete.

- Substrate Addition: Dissolve 6-Bromoquinoline (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the reaction mixture.
- Reaction: Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), sampling every hour. The reaction is typically complete within 4-8 hours.
- Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it slowly and carefully onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and hydrolyzes the intermediate iminium salt.
- Neutralization: Carefully neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure **6-Bromoquinoline-3-carbaldehyde**.

Chemical Reactivity and Derivatization Potential

The dual functionality of **6-Bromoquinoline-3-carbaldehyde** provides two orthogonal handles for chemical modification, making it an exceptionally valuable intermediate.

Reactions of the Aldehyde Group

The aldehyde functional group is a versatile electrophile and can undergo a wide array of transformations:

- Oxidation: The aldehyde can be readily oxidized to the corresponding 6-bromoquinoline-3-carboxylic acid using various oxidizing agents such as silver nitrate, potassium

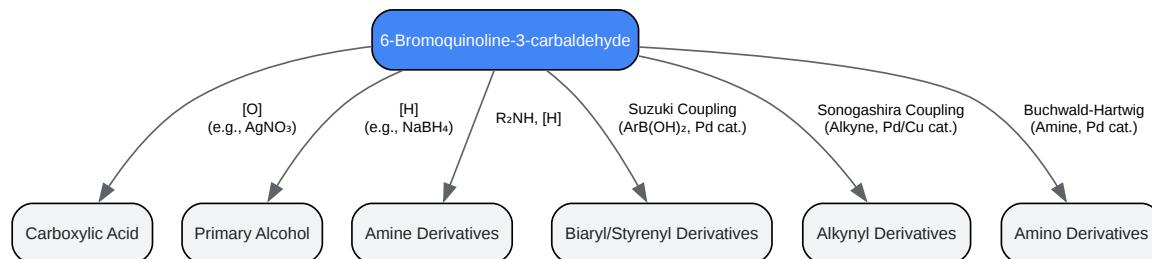
permanganate, or Oxone.[13][14] This carboxylic acid derivative is a valuable intermediate for amide coupling reactions.

- Reduction: Selective reduction to the primary alcohol, (6-bromoquinolin-3-yl)methanol, can be achieved using mild reducing agents like sodium borohydride (NaBH_4).
- Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse library of amino derivatives.
- Wittig and Horner-Wadsworth-Emmons Reactions: Chain extension via olefination is readily achievable to form α,β -unsaturated systems.
- Condensation Reactions: It can serve as an electrophile in aldol, Knoevenagel, and other condensation reactions.

Reactions of the Bromo Substituent

The C-Br bond at the 6-position is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds.[2]

- Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl or vinyl boronic acids/esters is a robust method to form biaryl or styrenyl quinolines.[15] This is one of the most powerful reactions for scaffold elaboration in drug discovery.
- Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper(I), yields arylalkynyl quinolines.[16]
- Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to 6-aminoquinoline derivatives.
- Heck Coupling: Reaction with alkenes can introduce vinyl substituents at the 6-position.



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Caption: Key reactivity pathways of **6-Bromoquinoline-3-carbaldehyde**.

Protocol: Oxidation to 6-Bromoquinoline-3-carboxylic acid

This protocol is based on a reliable method for oxidizing quinoline aldehydes.[\[13\]](#)

Materials:

- **6-Bromoquinoline-3-carbaldehyde** (1.0 eq)
- Silver nitrate (AgNO₃) (1.6 eq)
- Sodium hydroxide (NaOH) (5.0 eq)
- Ethanol (EtOH)
- Water
- 15% Hydrochloric acid (HCl)

Procedure:

- Dissolution: In a round-bottom flask, suspend **6-Bromoquinoline-3-carbaldehyde** (1.0 eq) in ethanol (approx. 6 mL per mmol of aldehyde).

- Oxidant Addition: In a separate beaker, prepare a warm solution of AgNO_3 (1.6 eq) in ethanol (approx. 3 mL per mmol of AgNO_3) and add it to the aldehyde suspension with stirring.
- Base Addition: Prepare a solution of NaOH (5.0 eq) in 80% aqueous ethanol (approx. 3 mL per mmol of NaOH). Add this solution dropwise to the reaction mixture over 15 minutes at room temperature. A black precipitate of silver oxide will form.
- Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours.
- Workup: Filter the reaction mixture through a pad of Celite® to remove the silver salts, washing the pad with ethanol.
- Isolation: Concentrate the filtrate under reduced pressure. Add water to the residue to dissolve the sodium salt of the product.
- Precipitation: Acidify the aqueous solution to pH 1 with 15% HCl. The carboxylic acid will precipitate out of solution.
- Purification: Collect the solid product by filtration, wash thoroughly with water, and dry in a vacuum oven to yield 6-bromoquinoline-3-carboxylic acid.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust method for C-C bond formation at the C-6 position.[\[2\]](#)

Materials:

- **6-Bromoquinoline-3-carbaldehyde** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03 eq)
- 2 M Sodium Carbonate (Na_2CO_3) aqueous solution
- Toluene
- Ethanol

Procedure:

- Reaction Setup: To a round-bottom flask or Schlenk tube, add **6-Bromoquinoline-3-carbaldehyde** (1.0 eq), the desired arylboronic acid (1.2 eq), and $\text{Pd}(\text{PPh}_3)_4$ (0.03 eq).
- Solvent Addition: Add toluene and ethanol (e.g., a 4:1 mixture) to the flask.
- Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
- Base Addition: Add the degassed 2M Na_2CO_3 solution. The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[\[17\]](#)
- Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 12-24 hours, monitoring by TLC.
- Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
- Extraction: Extract the aqueous layer with ethyl acetate (2x).
- Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure. Purify the crude product by column chromatography.

Applications in Research and Development

The synthetic versatility of **6-Bromoquinoline-3-carbaldehyde** makes it a valuable starting material in several high-value research areas.

- Medicinal Chemistry: As a "scaffold molecule," it provides the core structure for building libraries of novel compounds for biological screening.[\[1\]](#) The quinoline core is associated with a wide range of activities, including anticancer, antimalarial, and antibacterial properties.[\[6\]](#) By modifying the aldehyde and bromo positions, researchers can systematically explore structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.

- Complex Molecule Synthesis: It serves as a key intermediate in multi-step syntheses of natural products and complex pharmaceutical agents. The aldehyde can be used to construct side chains, while the bromo-group allows for the late-stage introduction of molecular complexity.
- Materials Science: The rigid, planar quinoline system can be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors. The aldehyde and bromo groups allow for covalent linkage into polymer backbones or onto surfaces.

Safety and Handling

A specific Safety Data Sheet (SDS) for **6-Bromoquinoline-3-carbaldehyde** (CAS 1196155-68-6) is not readily available.[\[18\]](#)[\[19\]](#) Therefore, a conservative approach to handling is required, based on the known hazards of its functional groups and related compounds like 6-bromoquinoline.[\[19\]](#)

- Hazard Classification (Inferred):
 - Acute Toxicity: Likely harmful if swallowed.
 - Skin Irritation: Expected to cause skin irritation.
 - Eye Irritation: Expected to cause serious eye irritation.
 - Respiratory Irritation: May cause respiratory tract irritation.
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).
 - Eye Protection: Use chemical safety goggles or a face shield.
 - Skin and Body Protection: Wear a lab coat.
 - Respiratory Protection: Handle in a well-ventilated fume hood. If fine dust is generated, use an appropriate particulate respirator.
- Handling and Storage:

- Avoid contact with skin, eyes, and clothing.[20]
- Avoid breathing dust.
- Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[2][4]
- Incompatible with strong oxidizing agents.[21]

Conclusion

6-Bromoquinoline-3-carbaldehyde stands out as a strategic and versatile chemical intermediate. Its bifunctional nature allows for sequential and orthogonal chemical modifications, providing a robust platform for the synthesis of diverse and complex molecules. For researchers in drug discovery, it offers an efficient entry point to novel quinoline-based therapeutics. For synthetic chemists, it is a valuable tool for building sophisticated molecular architectures. Adherence to the detailed protocols and safety guidelines presented in this guide will enable scientists and researchers to effectively and safely leverage the full synthetic potential of this important compound.

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